2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Description

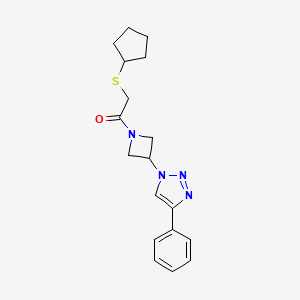

This compound features a 1,2,3-triazole core linked to an azetidine ring (a strained four-membered nitrogen heterocycle) and a cyclopentylthio group attached to an ethanone backbone.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c23-18(13-24-16-8-4-5-9-16)21-10-15(11-21)22-12-17(19-20-22)14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXAFWUKQQFJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone generally begins with a nucleophilic substitution reaction where a triazole ring is introduced into the azetidinone backbone. Cyclopentylthiol is then added through a thiol-ene reaction to complete the synthesis.

Industrial Production Methods: Industrial-scale production of this compound involves optimized conditions such as controlled temperature and pH, and the use of advanced catalysts to increase yield and purity. Typically, flow chemistry techniques are employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Biological Activity

The compound 2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a cyclopentylthio group and a triazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds containing triazole rings often exhibit significant biological properties, including:

- Antimicrobial Activity : Triazoles are well-known for their antifungal properties. Studies have shown that related compounds can inhibit fungal growth by interfering with ergosterol synthesis.

- Anticancer Potential : Some derivatives of triazoles have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The presence of the triazole ring may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The azetidine moiety might interact with various receptors, influencing cellular signaling pathways.

- Oxidative Stress Reduction : Some studies suggest that similar compounds can modulate oxidative stress responses in cells.

Antimicrobial Activity

A study assessing the antimicrobial properties of triazole derivatives found that compounds similar to this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Activity

In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines such as HeLa and MCF7. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Research indicated that this compound could reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Analogous Compounds

Physicochemical and Spectroscopic Properties

- Lipophilicity : The cyclopentylthio group in the target compound likely increases logP compared to polar substituents (e.g., methoxy in 2cab or nitro in ) .

- NMR Data : Similar compounds (e.g., 7o in ) show distinct ¹H NMR signals for triazole protons (δ 7.93 ppm) and aromatic substituents, aiding structural confirmation .

- X-ray and DFT Analysis: Compounds like 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone were characterized using X-ray diffraction and DFT, revealing close alignment between experimental and theoretical geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.